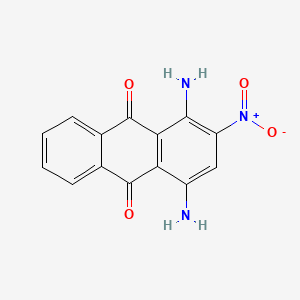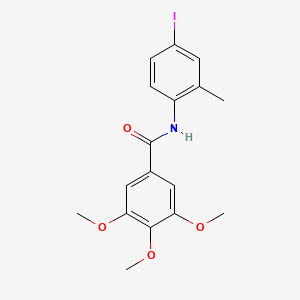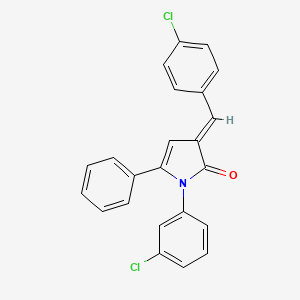![molecular formula C15H14N4 B11693019 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693019.png)
2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-(2-メチルベンジリデン)ヒドラジニル]-1H-ベンゾイミダゾールは、ベンゾイミダゾール誘導体のクラスに属する化学化合物です。 ベンゾイミダゾールは、抗菌性、抗癌性、抗ウイルス性、抗寄生虫性など、さまざまな薬理作用で知られています 。この特定の化合物は、ヒドラジニル基と2-メチルベンジリデン置換基を有するベンゾイミダゾールコアを特徴としており、これはその独自の化学的および生物学的特性に貢献する可能性があります。
準備方法
2-[(2E)-2-(2-メチルベンジリデン)ヒドラジニル]-1H-ベンゾイミダゾールの合成は、通常、o-フェニレンジアミンと適切なアルデヒドの縮合を伴います。 一般的な方法の1つは、エタノールなどの適切な溶媒の存在下で、1,3-ジヒドロ-2H-1,3-ベンゾイミダゾール-2-チオンを2-メチルベンズアルデヒドと反応させる方法です 。反応は通常、還流条件下で行われ、完全な縮合と目的の生成物の形成が保証されます。工業生産方法は、同様の合成経路を含む可能性がありますが、収率と純度を高めるために、連続フローリアクターや自動システムの使用など、大規模生産向けに最適化されます。
化学反応の分析
2-[(2E)-2-(2-メチルベンジリデン)ヒドラジニル]-1H-ベンゾイミダゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、対応する酸化物の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、還元誘導体の生成につながります。
置換: ヒドラジニル基は、求電子剤との求核置換反応に参加し、置換されたベンゾイミダゾール誘導体の生成につながる可能性があります。
縮合: この化合物は、他のアルデヒドやケトンとさらに縮合反応を起こし、より複雑な構造を形成することができます。
これらの反応で使用される一般的な試薬や条件には、酸性または塩基性触媒、さまざまな温度、エタノール、メタノール、またはジクロロメタンなどの溶媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なりますが、一般的に酸化された、還元された、または置換されたベンゾイミダゾール誘導体を含みます 。
科学研究への応用
2-[(2E)-2-(2-メチルベンジリデン)ヒドラジニル]-1H-ベンゾイミダゾールは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、その潜在的な抗菌性と抗寄生虫性について研究されており、新しい治療薬の開発の候補となっています。
医学: 特定の分子経路を標的にすることによって、癌細胞の増殖を阻害する能力など、その抗癌特性を探求するための研究が進められています.
科学的研究の応用
2-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
2-[(2E)-2-(2-メチルベンジリデン)ヒドラジニル]-1H-ベンゾイミダゾールの作用機序は、特定の分子標的と経路との相互作用を伴います。その抗癌作用の文脈では、この化合物は細胞周期を干渉し、癌細胞のアポトーシスを誘導することが知られています。 これは、トポイソメラーゼやキナーゼなど、細胞増殖と生存に関与する重要な酵素やタンパク質に結合して阻害することによって達成されます 。ヒドラジニル基とベンゾイミダゾールコアは、これらの標的に対する結合親和性と特異性に重要な役割を果たします。
類似化合物との比較
2-[(2E)-2-(2-メチルベンジリデン)ヒドラジニル]-1H-ベンゾイミダゾールは、次のような他のベンゾイミダゾール誘導体と比較することができます。
2-[(2E)-2-(4-メチルベンジリデン)ヒドラジニル]-1H-ベンゾイミダゾール: メチル基の位置が異なる類似の構造ですが、これはその化学的および生物学的特性に影響を与える可能性があります.
2-[(2E)-2-(3-メチルベンジリデン)ヒドラジニル]-1H-ベンゾイミダゾール: メチル基の位置が異なる別の異性体であり、反応性と活性の違いにつながります.
2-[(2E)-2-(4-ブロモベンジリデン)ヒドラジニル]-1H-ベンゾイミダゾール: 臭素原子で置換されており、これはその抗菌性と抗癌性を高める可能性があります.
2-[(2E)-2-(2-メチルベンジリデン)ヒドラジニル]-1H-ベンゾイミダゾールの独自性は、その特定の置換パターンにあり、これはその反応性、結合親和性、および全体的な生物学的活性を影響を与えます。
特性
分子式 |
C15H14N4 |
|---|---|
分子量 |
250.30 g/mol |
IUPAC名 |
N-[(E)-(2-methylphenyl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H14N4/c1-11-6-2-3-7-12(11)10-16-19-15-17-13-8-4-5-9-14(13)18-15/h2-10H,1H3,(H2,17,18,19)/b16-10+ |
InChIキー |
XXFBWOQEDTYGCU-MHWRWJLKSA-N |
異性体SMILES |
CC1=CC=CC=C1/C=N/NC2=NC3=CC=CC=C3N2 |
正規SMILES |
CC1=CC=CC=C1C=NNC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-Cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11692944.png)


![Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B11692960.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11692964.png)
![N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692966.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692976.png)

![N'-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692988.png)

![N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11693009.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[(2-ethoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11693010.png)
![4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B11693013.png)
